CID 12446028

Description

CID 12446028 is a PubChem Compound Identifier (CID) assigned to a specific chemical entity within the PubChem database. For this compound, further experimental data (e.g., GC-MS spectra, NMR, or crystallographic analyses) would typically be required to elucidate its structure and function. Such data are critical for applications in drug discovery, environmental chemistry, and material science .

Properties

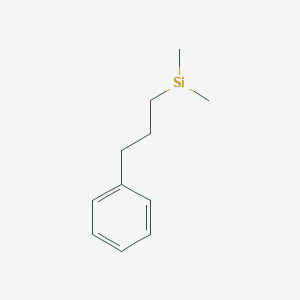

Molecular Formula |

C11H17Si |

|---|---|

Molecular Weight |

177.34 g/mol |

InChI |

InChI=1S/C11H17Si/c1-12(2)10-6-9-11-7-4-3-5-8-11/h3-5,7-8H,6,9-10H2,1-2H3 |

InChI Key |

IMHVJRPIROHZSD-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)CCCC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “CID 12446028” involves specific chemical reactions and conditions. The detailed synthetic route includes the use of various reagents and catalysts under controlled temperature and pressure conditions. The exact synthetic pathway may vary depending on the desired purity and yield of the compound.

Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up using optimized reaction conditions to ensure cost-effectiveness and efficiency. This involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: Compound “CID 12446028” undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by specific reagents and conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled temperature conditions.

Substitution: Nucleophilic or electrophilic substitution reactions are carried out using appropriate nucleophiles or electrophiles in the presence of catalysts.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Compound “CID 12446028” has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and pathways.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating specific diseases.

Industry: It is utilized in the production of specialty chemicals, materials, and other industrial products.

Mechanism of Action

The mechanism of action of compound “CID 12446028” involves its interaction with specific molecular targets and pathways. It may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Structural Comparison

Structural analogs are often identified through PubChem’s similarity search tools or computational overlays. For example:

- Oscillatoxin derivatives (CIDs: 101283546, 185389, 156582093, 156582092) were compared using 2D structural formulas, emphasizing differences in methyl groups and hydroxyl substitutions that influence biological activity (e.g., cytotoxicity) .

- Betulin-derived inhibitors (CIDs: 72326, 64971, 92158, 10153267) were analyzed via 3D overlays to assess steric and electronic compatibility with target proteins like steroid transporters .

Table 1: Hypothetical Structural Comparison of this compound with Analogs

Functional and Bioactivity Comparison

Functional comparisons often focus on substrate specificity, enzyme inhibition, or pharmacokinetic properties:

- Bile acid transporters : Substrates like taurocholic acid (CID 6675) and inhibitors like ginkgolic acid (CID 5469634) were evaluated for their binding affinities to NTCP transporters, with steric bulk and sulfation patterns dictating inhibitory potency .

- Pharmacokinetic profiles : Compounds such as CAS 1254115-23-5 (CID 57416287) were assessed for solubility, CYP inhibition, and bioavailability, with log P values and GI absorption scores guiding drug-likeness predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.